molecular formula C12H12N2O3S B12327117 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime

Cat. No.: B12327117
M. Wt: 264.30 g/mol
InChI Key: FWFDXRHPTWTMFF-JLHYYAGUSA-N
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Description

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime is a compound that belongs to the class of oxime derivatives. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of heterocyclic structures. The presence of both phenylsulfonyl and pyrrole groups in this compound makes it a valuable building block in synthetic organic chemistry.

Preparation Methods

The synthesis of 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime typically involves the reaction of 1-(Phenylsulfonyl)-1H-pyrrole with ethanone oxime. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, such as cyclization or rearrangement, to produce the desired products. The phenylsulfonyl group acts as a directing group, facilitating these transformations .

Comparison with Similar Compounds

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

(NE)-N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3/b13-10+

InChI Key

FWFDXRHPTWTMFF-JLHYYAGUSA-N

Isomeric SMILES

C/C(=N\O)/C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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